5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid
Description
5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid (CAS: 832737-91-4) is a bicyclic heterocyclic compound featuring a fused benzene and oxazole ring system. The molecule is characterized by a methyl group at position 5 and a carboxylic acid moiety at position 3 (Figure 1). The compound’s rigid bicyclic scaffold and polar functional groups make it a versatile building block in medicinal chemistry.
Properties
IUPAC Name |
5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-2-3-7-6(4-5)8(9(11)12)10-13-7/h5H,2-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQXRRWEGDTRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390273 | |
| Record name | 5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-91-4 | |
| Record name | 4,5,6,7-Tetrahydro-5-methyl-1,2-benzisoxazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization and Ring Formation
The benzoxazole core is typically formed by cyclization of appropriate aminophenol derivatives with carboxylic acid or ester precursors. This step involves intramolecular condensation to form the oxazole ring.
- Starting materials often include 2-aminophenol derivatives and carboxylic acid derivatives.
- Cyclization is achieved under acidic or dehydrating conditions.
- The resulting benzoxazole intermediate can then be further functionalized.
Methyl Group Introduction at the 5-Position
The methyl substituent at the 5-position can be introduced via electrophilic substitution or by using methylated starting materials.
- One approach involves bromination at the 2-position of the tetrahydrobenzoxazole intermediate, followed by methylation using formaldehyde and a reducing agent such as triacetoxysodium borohydride.
- Alternatively, methyl groups can be introduced through alkylation reactions on suitable precursors before ring closure.
Carboxylic Acid Functionalization at the 3-Position
The carboxylic acid group is introduced either by direct hydrolysis of nitrile or ester precursors or by oxidation of methyl groups.
- Cyanation of brominated intermediates followed by hydrolysis yields the carboxylic acid.
- Hydrolysis is typically performed using aqueous alkali metal hydroxides (e.g., lithium hydroxide) in alcoholic solvents at moderate temperatures (40–70 °C) for several hours.
- The acid product can be isolated as free acid or converted into stable salts using acids such as hydrochloric acid.
Representative Synthetic Route from Patent Literature
A detailed industrially relevant method described in patent US8058440B2 involves the following key steps:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Formation of 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine intermediate | Secondary amine catalyst, sulfur powder, cyanamide, alcoholic solvent (e.g., 2-propanol), 0–boiling point °C, 2–5 h | Acidic workup to isolate stable salt |
| 2 | Bromination at 2-position | Copper bromide(II), alkyl nitrite, controlled temperature | Produces 2-bromo intermediate |
| 3 | Methylation at 5-position | Formaldehyde, triacetoxysodium borohydride, alcoholic solvent, room temp | Introduces methyl group selectively |
| 4 | Cyanation | Metal cyanide (1–3 eq.), N,N-dimethylacetamide solvent, 140–160 °C, 13–20 h | Yields 2-cyano intermediate |
| 5 | Hydrolysis to carboxylic acid | Aqueous lithium hydroxide, ethanol solvent, 40–70 °C, 5–10 h | Acidification to isolate free acid or salt |
This process emphasizes the use of inexpensive starting materials, efficient stepwise transformations, and isolation of intermediates as stable salts to facilitate industrial scale-up.
Data Table: Summary of Key Reaction Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|---|
| Cyclization | Aminophenol + carboxylic acid derivative | Alcoholic solvents (e.g., 2-propanol) | 0 to reflux | 2–5 | Acidic workup to isolate salt |
| Bromination | CuBr2, alkyl nitrite | Alcoholic solvent | Room temp | 1–4 | Selective bromination at 2-position |
| Methylation | Formaldehyde, triacetoxysodium borohydride | Alcoholic solvent | Room temp | 2–5 | Introduces methyl at 5-position |
| Cyanation | Metal cyanide (e.g., NaCN), DMAc | N,N-Dimethylacetamide | 140–160 | 13–20 | High temperature required |
| Hydrolysis | LiOH (aq), ethanol | Ethanol | 40–70 | 5–10 | Converts nitrile to carboxylic acid |
| Isolation | Acidification with HCl or other acids | Various solvents | Ambient | — | Isolates free acid or salt form |
Research Findings and Notes
- The synthetic routes are optimized for industrial scalability, focusing on minimizing steps and using cost-effective reagents.
- Isolation of intermediates as stable salts (e.g., hydrobromide, hydrochloride) improves handling and purification.
- The lithium salt of the final carboxylic acid is unstable; therefore, conversion to free acid or other salt forms is preferred for storage.
- Reaction solvents are chosen for inertness and ease of removal, with alcoholic solvents like 2-propanol and ethyl acetate commonly employed.
- The methylation step uses mild reducing agents to ensure selective substitution without over-reduction.
- Hydrolysis conditions balance reaction rate and product stability, typically under mild basic aqueous conditions.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific derivative and its intended application. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The physicochemical and biological properties of benzoxazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of the target compound with six structurally related analogs, supported by experimental data and literature.
Data Table: Structural and Physicochemical Properties
Key Comparisons
Substituent Effects on Lipophilicity and Solubility
- 5-tert-Butyl Analog (CAS: N/A) : The tert-butyl group significantly increases lipophilicity (logP ≈ 2.8) compared to the target compound’s methyl group (logP ≈ 1.2). However, this bulky substituent reduces aqueous solubility, limiting bioavailability .
- 5,5-Difluoro Analog (CAS: 1691794-69-0) : Fluorine’s electronegativity enhances metabolic stability by resisting oxidative degradation. The electron-withdrawing effect also increases the carboxylic acid’s acidity (pKa ≈ 2.5 vs. ~3.0 for the target compound) .
Steric and Conformational Impacts
- 4,6-Dimethyl Analog (CAS: 1507596-99-7): Methyl groups at positions 4 and 6 introduce steric hindrance, restricting ring flexibility. This may reduce binding affinity to target proteins compared to the monomethyl-substituted target compound .
Prodrug Potential of Ester Derivatives
- Methyl Esters (CAS: 1803600-94-3; 3D-DXC59233) : Esterification of the carboxylic acid improves membrane permeability. The 5-methyl ester derivative (CymitQuimica) is a promising prodrug, as enzymatic hydrolysis in vivo regenerates the active carboxylic acid form .
Biological Activity
5-Methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid (commonly referred to as MTHBCA) is a compound of significant interest due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and relevant case studies.
MTHBCA has the following chemical characteristics:
| Property | Details |
|---|---|
| Chemical Formula | C₉H₉N₃O₃ |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 594839-88-0 |
Antimicrobial Properties
Research indicates that MTHBCA exhibits notable antimicrobial activity. A study on related benzoxazole derivatives demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values ranged from 250 to 7.81 µg/mL, suggesting that MTHBCA and its derivatives may possess significant antimicrobial potential .
Anticancer Activity
MTHBCA has also been investigated for its anticancer properties. Compounds in the benzoxazole family have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and disruption of cell cycle progression. Specific studies have highlighted that certain derivatives can inhibit tumor growth in vitro and in vivo models .
The biological activity of MTHBCA is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : MTHBCA may inhibit specific enzymes involved in cellular metabolism and proliferation.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that MTHBCA can induce oxidative stress in target cells, leading to cellular damage and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a study focusing on the synthesis and antimicrobial activity of benzoxazole derivatives, MTHBCA was evaluated alongside other compounds. Results indicated that while it was less potent than standard antibiotics against certain pathogens like Candida albicans, it showed superior efficacy against drug-resistant bacterial strains .
Case Study 2: Anticancer Potential
A research project assessed the anticancer effects of MTHBCA on human cancer cell lines. The findings revealed that treatment with MTHBCA resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against breast cancer cells compared to control treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
